molecular formula C7H3BrN2O7 B2717538 6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid CAS No. 2135340-01-9

6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid

Cat. No.: B2717538
CAS No.: 2135340-01-9
M. Wt: 307.012
InChI Key: VPNWMJFSVDYQCP-UHFFFAOYSA-N
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Description

6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid is a chemical compound with the molecular formula C7H3BrN2O7. It is characterized by the presence of bromine, hydroxyl, and dinitro functional groups attached to a benzoic acid core. This compound is known for its applications in various scientific research fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid typically involves the nitration of 3-hydroxybenzoic acid followed by bromination. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid for nitration, and bromine in the presence of a catalyst for bromination .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar steps as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid is used in various scientific research applications, including:

    Chemistry: As a reagent in organic synthesis and as a starting material for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein interactions.

    Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid involves its interaction with molecular targets through its functional groups. The nitro groups can participate in redox reactions, while the bromine and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect enzyme activity and protein function .

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3,5-dihydroxybenzoic acid: Similar structure but with different positions of hydroxyl groups.

    2,4-Dinitrobenzoic acid: Lacks the bromine and hydroxyl groups.

    3-Hydroxy-2,4-dinitrobenzoic acid: Lacks the bromine atom.

Uniqueness

6-Bromo-3-hydroxy-2,4-dinitrobenzoic Acid is unique due to the combination of bromine, hydroxyl, and dinitro groups on the benzoic acid core. This combination imparts distinct chemical reactivity and potential biological activity, making it valuable for various research applications .

Properties

IUPAC Name

6-bromo-3-hydroxy-2,4-dinitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrN2O7/c8-2-1-3(9(14)15)6(11)5(10(16)17)4(2)7(12)13/h1,11H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPNWMJFSVDYQCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)C(=O)O)[N+](=O)[O-])O)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrN2O7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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